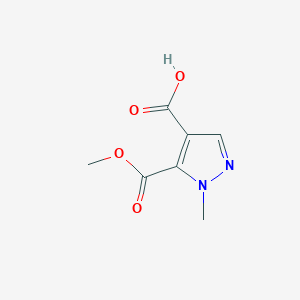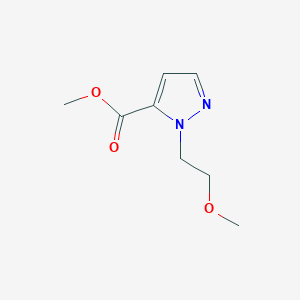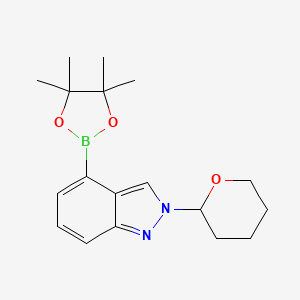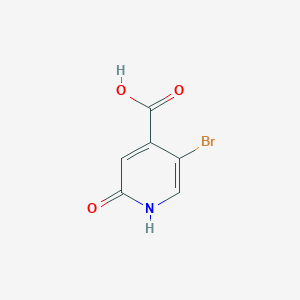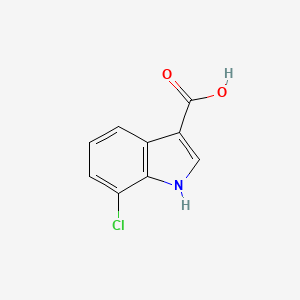
Ácido 7-cloro-1H-indol-3-carboxílico
Descripción general
Descripción
7-Chloro-1H-indole-3-carboxylic acid (7-CICA) is a chlorinated indole derivative that has been used in a variety of scientific research applications. It is often used as a reagent in organic synthesis and has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Desarrollo de herbicidas
Ácido 7-cloro-1H-indol-3-carboxílico: ha sido explorado por su potencial para crear nuevos herbicidas . Los investigadores han sintetizado derivados del ácido indol-3-carboxílico para que actúen como antagonistas de la proteína receptora de auxina TIR1. Estos compuestos han mostrado una actividad herbicida significativa, inhibiendo el crecimiento de diversas especies vegetales, lo que podría ser fundamental en el desarrollo de nuevas estrategias de control de malezas.
Aplicaciones farmacéuticas
En química medicinal, los derivados del indol, incluyendo el This compound, son partes comunes en muchos medicamentos . Se han utilizado para sintetizar compuestos biológicamente activos para tratar el cáncer, las infecciones microbianas y otros trastornos. El sistema de anillos de indol es un andamiaje crucial en el descubrimiento de fármacos debido a su versatilidad y significancia biológica.
Mejora de la agricultura
Los compuestos de indol, incluidos los derivados del This compound, desempeñan un papel en la regulación del crecimiento de las plantas . Pueden imitar las hormonas vegetales naturales, estimulando la formación de raíces y frutos, y activando el sistema inmunológico de la planta contra factores bióticos y abióticos dañinos.
Síntesis orgánica
This compound: sirve como un reactivo valioso en la síntesis orgánica . Está involucrado en la construcción de moléculas complejas, particularmente en la síntesis de alcaloides seleccionados y otros compuestos heterocíclicos. Su reactividad permite diversas transformaciones, convirtiéndolo en un bloque de construcción versátil en reacciones químicas.
Industria de tintes
Como materia prima e intermedio importante, el This compound se utiliza en la síntesis de tintes . Sus propiedades químicas le permiten contribuir al desarrollo de colorantes y pigmentos para diversas aplicaciones.
Investigación en química medicinal
En la investigación en química medicinal, el This compound se utiliza por su potencial biológico, incluidas las actividades antiviral, antiinflamatoria y anticancerígena . Es un precursor clave en la síntesis de varios andamiajes farmacológicamente activos, lo que resalta su importancia en el descubrimiento de nuevos agentes terapéuticos.
Safety and Hazards
Mecanismo De Acción
- Primary Targets : While specific targets for 7-Chloro-1H-indole-3-carboxylic acid are not explicitly mentioned in the literature, we know that indole derivatives often interact with various receptors and enzymes due to their aromatic nature. These interactions can influence cellular processes .
- Downstream Effects : Although specific pathways affected by this compound are not explicitly stated, indole derivatives are known to have diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . Therefore, 7-Chloro-1H-indole-3-carboxylic acid likely influences relevant pathways associated with these activities.
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
7-Chloro-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid, have been shown to inhibit various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s halogenated nature enhances its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of 7-Chloro-1H-indole-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid, can induce cell cycle arrest and apoptosis in cancer cells . This compound’s ability to modulate key signaling pathways, such as those involving cyclin-dependent kinases, highlights its potential as a therapeutic agent. Additionally, it can affect the expression of genes involved in cell proliferation and survival, further demonstrating its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-1H-indole-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling and regulation . The binding interactions often involve the halogenated indole ring, which enhances the compound’s affinity for its targets. Additionally, 7-Chloro-1H-indole-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to 7-Chloro-1H-indole-3-carboxylic acid can lead to changes in cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects highlight the importance of understanding the compound’s stability and degradation pathways.
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects can occur. These may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Understanding the dosage-dependent effects of 7-Chloro-1H-indole-3-carboxylic acid is crucial for its safe and effective use in preclinical and clinical studies.
Metabolic Pathways
7-Chloro-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 7-Chloro-1H-indole-3-carboxylic acid can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 7-Chloro-1H-indole-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments. Understanding the transport and distribution mechanisms of 7-Chloro-1H-indole-3-carboxylic acid is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 7-Chloro-1H-indole-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization and subsequent biological effects. Understanding the subcellular localization of 7-Chloro-1H-indole-3-carboxylic acid is important for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Propiedades
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86153-24-4 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86153-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)
![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)
